Ingenol-pib

Description

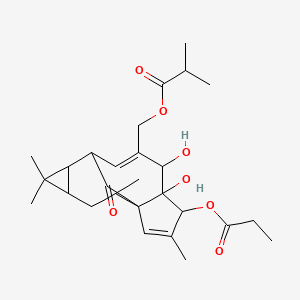

Structure

2D Structure

Properties

CAS No. |

74690-92-9 |

|---|---|

Molecular Formula |

C27H38O7 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-propanoyloxy-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl 2-methylpropanoate |

InChI |

InChI=1S/C27H38O7/c1-8-19(28)34-23-14(4)11-26-15(5)9-18-20(25(18,6)7)17(22(26)30)10-16(21(29)27(23,26)32)12-33-24(31)13(2)3/h10-11,13,15,17-18,20-21,23,29,32H,8-9,12H2,1-7H3 |

InChI Key |

JKKMLPTVKDIBRS-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C(C)C)O)O)C |

Canonical SMILES |

CCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C(C)C)O)O)C |

Synonyms |

20-O-isobutyryl-3-O-propionylingenol ingenol-3-propionate-20-isobutyrate ingenol-PIB |

Origin of Product |

United States |

Synthetic Methodologies and Analog Development for Ingenol Compounds

Total Synthesis Approaches for the Ingenol (B1671944) Core Structure

The intricate three-dimensional architecture of ingenol, characterized by a unique bridged ring system and multiple stereocenters, has made it a benchmark target for total synthesis. tcichemicals.comillinois.edu

Seminal Synthetic Routes and Structural Elucidation

The definitive structure of ingenol was confirmed by X-ray crystallography in 1970. illinois.edu Early synthetic efforts were met with significant hurdles due to the molecule's complexity. The first successful total synthesis of (±)-ingenol was reported by Winkler and coworkers in 2002. illinois.edunih.gov A key feature of this lengthy 45-step synthesis was an intramolecular dioxenone photoaddition-fragmentation sequence to establish the challenging trans-intrabridgehead stereochemistry of the BC ring system. nih.gov

Another notable early racemic synthesis was accomplished by Tanino and Kuwajima in 2003. organic-chemistry.orgprinceton.edu Their approach utilized a diastereoselective pinacol-type rearrangement to construct the ingenane (B1209409) skeleton. organic-chemistry.org In 2004, Wood and coworkers reported the first asymmetric total synthesis of ingenol. illinois.edu These initial routes, while groundbreaking in their chemical ingenuity, were often long and low-yielding, highlighting the need for more efficient approaches. illinois.eduacs.org

Development of Efficient and Scalable Synthetic Methodologies

A significant breakthrough in the synthesis of ingenol came in 2013 from the Baran group at The Scripps Research Institute, in collaboration with LEO Pharma. acs.orgscripps.edu They developed a 14-step total synthesis of (+)-ingenol starting from the inexpensive and readily available monoterpene (+)-3-carene. researchgate.netsogang.ac.kr This route was designed with scalability in mind, adopting a two-phase strategy inspired by biosynthesis. researchgate.net The initial "cyclase phase" focuses on constructing the carbon framework, followed by an "oxidase phase" to introduce the necessary oxygenation. researchgate.net This efficient synthesis made the large-scale production of ingenol and its derivatives a more feasible prospect, moving away from the inefficient extraction from plant sources which requires nearly 800 kg of plants to yield 1 gram of the drug. acs.org

The Baran synthesis represented a major advancement, significantly shortening the synthetic sequence from previous routes that required 37 or more steps. acs.orgscripps.edu This efficiency has allowed for the production of key ingenol intermediates at near-kilogram scale. acs.org

Semisynthetic Derivatization of Natural Ingenol and its Analogues

With access to the ingenol core, either through extraction or total synthesis, focus has shifted to the development of analogs with improved properties, such as enhanced chemical stability and biological efficacy. researchgate.netopenaccessjournals.com

Regioselective Esterification Strategies at Key Hydroxyl Positions

A key strategy in developing ingenol analogs is the selective esterification of its hydroxyl groups. Ingenol possesses four hydroxyl groups, and their selective acylation is a significant chemical challenge. researchgate.net The 3-hydroxyl group is of particular importance, as its esterification is crucial for the biological activity of compounds like ingenol mebutate. researchgate.netnih.gov

Methods have been developed for the regioselective esterification of the C3-hydroxyl group. One approach involves the use of a 5,20-acetonide protecting group, which allows for the stereoconservative angeloylation of the C3 position without isomerization of the angelate group to the tiglate form. researchgate.net Enzymatic methods, using lipases such as Candida antarctica lipase (B570770) B, have also been explored for the regioselective acylation of ingenol derivatives. google.com

Design and Synthesis of Specific Ingenol Mebutate Analogues

Ingenol mebutate (also known as ingenol 3-angelate or PEP005) is an ester derivative of ingenol that has been developed for therapeutic use. nih.govmdpi.com However, it is susceptible to acyl migration, which can affect its bioactivity. researchgate.netmdpi.com This has prompted the synthesis of various analogues to improve upon the parent compound.

One such analogue is 3-O-angeloyl-20-O-acetyl ingenol (AAI). mdpi.com By acetylating the 20-hydroxyl group of ingenol mebutate, researchers aimed to block one of the pathways for acyl migration, potentially increasing the compound's stability and hydrophobicity. mdpi.com

Chemical Stability Enhancements through Structural Modifications

A significant driver for the development of ingenol analogues is the improvement of chemical stability. researchgate.netopenaccessjournals.com Ingenol mebutate is prone to chemical rearrangement, particularly through acyl migration in aqueous solutions, which can lead to the formation of inactive 5- and 20-mono-angelates. researchgate.netmdpi.com This instability necessitates specific formulation and storage conditions. openaccessjournals.comnih.gov

To address this, researchers at LEO Pharma synthesized a series of ingenol esters and identified ingenol disoxate (LEO 43204) as a promising candidate with enhanced stability. nih.govresearchgate.net This compound demonstrated increased stability in both aqueous buffers and clinically relevant gel formulations, with minimal pH-dependent degradation via acyl migration. nih.gov The improved stability of ingenol disoxate could potentially allow for storage at ambient temperatures, offering a significant advantage over ingenol mebutate. nih.govresearchgate.net

Table of Synthetic Approaches for Ingenol Core

| Research Group | Year | Key Strategy | Number of Steps | Starting Material | Reference |

|---|---|---|---|---|---|

| Winkler et al. | 2002 | Intramolecular dioxenone photoaddition-fragmentation | 45 | N/A | illinois.edunih.gov |

| Tanino/Kuwajima et al. | 2003 | Pinacol-type rearrangement | ~45 | N/A | organic-chemistry.org |

| Wood et al. | 2004 | Asymmetric synthesis | N/A | N/A | illinois.edu |

| Baran et al. | 2013 | Two-phase synthesis (cyclase and oxidase) | 14 | (+)-3-carene | acs.orgresearchgate.netsogang.ac.kr |

Table of Ingenol Analogues and Modifications

| Compound | Modification | Purpose | Reference |

|---|---|---|---|

| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | Acetylation at the 20-hydroxyl position | Improve chemical stability and hydrophobicity | mdpi.com |

| Ingenol disoxate (LEO 43204) | Novel ester group at the 3-hydroxyl position | Enhance chemical stability and reduce acyl migration | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Investigations of Ingenol Compounds

The potent biological activities of ingenol compounds, most notably their ability to modulate Protein Kinase C (PKC) isoforms, are intricately linked to their specific chemical structures. nih.govnih.gov Understanding these structure-activity relationships (SAR) is paramount for designing new analogs with enhanced potency, selectivity, or improved stability.

Identification of Critical Structural Motifs for Biological Activity

SAR studies have pinpointed several regions of the ingenol scaffold as being indispensable for its biological function. The parent ingenol molecule, lacking ester groups, is largely considered biologically inactive. nih.govresearchgate.netresearchgate.net The activity of ingenol derivatives is primarily conferred by esterification, particularly at the C3 hydroxyl group. nih.govresearchgate.net

Key findings from various SAR investigations are summarized below:

The C3-Ester Group: The nature of the ester at the C3 position is a major determinant of biological potency. Analogs with different C3 esters show a wide range of activity. nih.govnih.gov

The C4, C5, and C20 Hydroxyl Groups: These hydroxyl groups in the "southern" region of the molecule are crucial. nih.govresearchgate.net They form a critical hydrogen-bonding network that is essential for binding to target proteins like PKC. researchgate.net Methylation or removal of the hydroxyl groups at C5 and C20 has been shown to eliminate or drastically reduce biological activity. researchgate.netacs.org While removal of the C4 or C5 hydroxyl group individually leads to a moderate loss of potency, removing both results in a significant drop in activity. nih.gov

The Rigid Ingenane Core: The highly rigid and strained tetracyclic skeleton is essential for orienting the key functional groups in the correct three-dimensional space for effective target interaction. researchgate.netresearchgate.net

The table below highlights the biological activity of several ingenol analogs, demonstrating the importance of these structural motifs.

| Compound/Analog | Modification | Biological Activity |

| Ingenol | Unmodified core | Inactive or very weak PKC activator. nih.govresearchgate.net |

| Ingenol 3-angelate (IngMeb) | Ester at C3 | Potent PKC activator. nih.gov |

| C5-O-methyl Ingenol Mebutate | Methylation of C5-OH | Biological activity is eliminated. researchgate.netacs.org |

| C20-O-methyl Ingenol Mebutate | Methylation of C20-OH | Biological activity is eliminated. researchgate.netacs.org |

| C4-des-hydroxy Ingenol Analog | Removal of C4-OH | Moderate loss of potency. nih.gov |

| C5-des-hydroxy Ingenol Analog | Removal of C5-OH | Moderate loss of potency. nih.gov |

Analysis of Acyl Migration Mechanisms and their Impact on Bioactivity

A significant characteristic of ingenol 3-esters is their susceptibility to acyl migration, an intramolecular rearrangement where the ester group moves to a different hydroxyl position. researchgate.netmdpi.com This phenomenon is well-documented and can occur under mild conditions, affecting the compound's stability and bioactivity. rsc.org

The primary migration event occurs between the C3 and C5 hydroxyl groups, often proceeding through a cyclic orthoester intermediate. rsc.orgresearchgate.net The 4-, 5-, and 20-hydroxyl groups create a framework that facilitates this pH-dependent acyl migration. researchgate.net This translocation of the ester from the C3 position to the C5 or other positions typically results in a substantial loss of biological activity, as the C3 ester is a key driver of potency. researchgate.netresearchgate.net For instance, ingenol-3-angelate can rearrange in aqueous solutions to form less active 5- and 20-mono-angelate isomers. researchgate.netmdpi.com

Understanding this degradation pathway is critical for the development of more stable and clinically viable ingenol analogs. One strategy to circumvent this issue is to modify the hydroxyl groups involved in the migration. For example, the synthesis of 3-O-angeloyl-20-O-acetyl ingenol, where the C20 hydroxyl is acetylated, was explored to inhibit acyl migration and potentially enhance stability and bioactivity. mdpi.com

Rational Design of Ingenol-Based Chemical Probes for Target Elucidation

To unravel the complex molecular mechanisms of ingenol compounds and identify their cellular binding partners, researchers have rationally designed and synthesized ingenol-based chemical probes. acs.orgnih.gov These probes are powerful tools for chemical proteomics, enabling the identification of direct protein targets in a cellular context. nih.govchomixbio.com

The design of these probes requires a careful balance: a reporter tag (like a clickable alkyne or a photoreactive group) must be attached to the ingenol scaffold without disrupting the structural motifs essential for its biological activity. acs.orgnih.gov SAR studies provide the blueprint for this, indicating which positions on the ingenol core can be modified. nih.gov

A successful example is the development of a "fully functionalized" ingenol probe, such as Ing-DAyne, which incorporates both a clickable alkyne for enrichment and a diazirine photoreactive group for covalent cross-linking to target proteins upon UV irradiation. nih.govchomixbio.comresearchgate.net This probe was designed based on the knowledge that the C3-ester is crucial for activity, leading to the introduction of the probe functionality via the C3 position. researchgate.net Using such probes in quantitative mass spectrometry-based proteomic experiments, researchers have been able to map the protein interaction landscape of ingenol esters in human cells. nih.govresearchgate.net This approach not only confirmed PKC as a primary target but also led to the identification of other functional targets, such as the mitochondrial carnitine/acylcarnitine carrier protein SLC25A20. nih.govacs.org The use of an inactive ingenol analog as a negative control in these experiments helps to distinguish specific from non-specific binding. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Ingenol Compounds

Protein Kinase C (PKC) Isoform Modulation

Protein Kinase C (PKC) is a family of enzymes that play critical roles in regulating a wide array of cellular processes, including cell growth, differentiation, survival, and apoptosis. Ingenol (B1671944) compounds are known potent activators of various PKC isoforms.

Ingenol derivatives, notably ingenol mebutate, have been shown to activate a broad spectrum of PKC isoforms, including both conventional (calcium-dependent) and novel (calcium-independent) types. Research indicates that ingenol mebutate activates classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes mdpi.com. Specifically, ingenol 3-angelate (PEP005) induces apoptosis in acute myeloid leukemia (AML) cells via the activation of the PKC delta (PKCδ) isoform, leading to its translocation from the cytoplasm to the nuclear membrane mdpi.comnih.govrndsystems.com. In contrast, in T cells, PEP005 provides a survival signal by activating PKC theta (PKCθ), which in turn activates NFκB nih.gov. This differential activation highlights the isoform-specific effects of ingenol compounds, influencing distinct cellular outcomes nih.gov.

The activation of PKC isoforms by ingenol compounds triggers downstream signaling cascades that mediate their cellular effects. Ingenol mebutate has been shown to activate the PKC/MEK/ERK signaling pathway in keratinocytes and squamous cell carcinoma (SCC) cells nih.gov. The Ras/Raf/MEK/ERK pathway is a critical cascade involved in cell growth, proliferation, and survival anygenes.comcreativebiolabs.netnih.gov. Activation of this pathway by ingenol mebutate leads to downstream effects, including the induction of interleukin decoy receptors IL1R2 and IL13RA2, which contribute to reduced cell viability nih.gov. Furthermore, ingenol compounds can modulate other signaling pathways, such as inhibiting the PI3K/Akt pathway, which is also involved in cell survival and proliferation researchgate.netresearchgate.net. While specific modulation of p38 and AKT/PKB pathways by ingenol-pib is not detailed in the search results, ingenol mebutate's interaction with the PKC/MEK/ERK pathway suggests a broader impact on mitogen-activated protein kinase (MAPK) signaling nih.govnih.gov.

The cellular response to ingenol compounds can be highly specific, depending on the cell type and the expression profile of PKC isoforms. For instance, ingenol 3-angelate (PEP005) induces apoptosis in acute myeloid leukemia cells through PKCδ activation and translocation mdpi.comnih.gov. However, the same compound promotes survival in T cells by activating PKCθ nih.gov. This cell-type specificity is crucial for understanding the therapeutic potential and limitations of ingenol-based agents. Ingenol mebutate's effects are also dependent on the differentiation state of keratinocytes, with differentiated cells showing reduced sensitivity jddonline.com.

Induction of Programmed and Non-Programmed Cell Death Pathways

Ingenol compounds are potent inducers of cell death, acting through various mechanisms that can lead to both programmed (apoptosis) and non-programmed (necrosis) cell demise.

A key mechanism by which ingenol compounds induce cell death involves mitochondrial dysfunction and subsequent loss of plasma membrane integrity. Ingenol mebutate treatment has been shown to cause rapid rupture of the mitochondrial network, leading to cytosolic calcium release in various cell types jddonline.com. This mitochondrial perturbation is often a precursor to cell death. Mitochondrial dysfunction, including loss of membrane potential and swelling, is a hallmark of necrotic cell death mdpi.comnih.gov. The disruption of mitochondrial function can lead to the release of pro-apoptotic factors or trigger necrotic pathways, ultimately compromising cellular viability mdpi.comnih.govmicrobialcell.com. Ingenol mebutate has been observed to cause mitochondrial permeability transition, a process linked to necrosis jddonline.comnih.govnih.gov.

Ingenol mebutate has demonstrated significant cytotoxic effects, particularly in transformed cell lines, often through mechanisms resembling necrosis. Ingenol mebutate can induce rapid and direct cell death, characterized by features of necrosis, such as plasma membrane rupture and loss of cell viability jddonline.comcaregate.net. In some cancer cells, ingenol mebutate-induced cell death is mediated through the PKCδ/MEK/ERK pathway, leading to reduced viability nih.gov. While apoptosis can also be induced, particularly at lower concentrations or in specific cell types like leukemia cells (via PKCδ), higher concentrations or prolonged exposure can lead to necrosis mdpi.comjddonline.com. The induction of necrosis by ingenol mebutate is often associated with mitochondrial dysfunction and calcium dysregulation, which are critical events in triggering this form of cell death jddonline.commdpi.comnih.govnih.gov.

Unfortunately, based on the executed searches, specific scientific literature detailing the molecular and cellular mechanisms of action for "this compound" concerning the inhibition of JAK/STAT3 signaling pathways and interactions with efflux transporter proteins (e.g., P-glycoprotein) could not be found.

Due to the strict requirement to focus solely on "this compound" and adhere strictly to the provided outline, it is not possible to generate a comprehensive and scientifically accurate article for all specified sections.

Preclinical Biological Activities of Ingenol Compounds

In Vitro Studies on Malignant Cell Lines

Cytotoxicity and Growth Inhibition in Various Carcinoma Models (e.g., Squamous Cell Carcinoma, Melanoma, Breast Cancer, Colorectal Cancer, Epithelial Cancers)

Ingenol (B1671944) compounds have demonstrated notable cytotoxic and growth-inhibitory effects across a range of carcinoma cell lines in laboratory settings. One such compound, ingenol mebutate (also known as PEP005), has been shown to reduce cell viability and proliferation in keratinocyte-derived cells, including squamous cell carcinoma (SCC). researchgate.net It is believed to work through the PKC/MEK/ERK signaling pathway to induce cell death. researchgate.net Studies comparing the effects of ingenol mebutate on epithelial tumor cell lines and normal human epithelial keratinocytes (HEK) found that tumor cells are more susceptible to the compound. nih.govresearchgate.net A significantly stronger induction of proinflammatory chemokines, such as CXCL8 and CCL2, was observed in the tested tumor cells compared to HEKs. nih.govresearchgate.net

Another derivative, ingenol disoxate, has shown even higher cytotoxic potency compared to ingenol mebutate in certain studies. nih.gov The mechanisms of action for ingenol mebutate are thought to be twofold: it directly causes cell death through mitochondrial swelling and loss of cell membrane integrity, with a preferential effect on transformed keratinocytes, and it stimulates an inflammatory response that helps to eliminate remaining tumor cells. nih.gov Preclinical evidence has suggested efficacy against various cancers including pancreatic, colorectal, and epithelial cancers. researchgate.net

Interactive Table: Cytotoxicity of Ingenol Compounds in Carcinoma Cell Lines

| Compound | Cell Line | Effect | Primary Mechanism |

|---|---|---|---|

| Ingenol Mebutate (PEP005) | Squamous Cell Carcinoma (SCC) | Reduced cell viability and proliferation researchgate.net | Induction of cell death via PKC/MEK/ERK pathway researchgate.net |

| Ingenol Mebutate (PEP005) | Epithelial Tumor Cells | Higher susceptibility compared to normal keratinocytes nih.govresearchgate.net | Stronger induction of proinflammatory chemokines (CXCL8, CCL2) nih.govresearchgate.net |

| Ingenol Disoxate | Not specified | Higher cytotoxic potency than ingenol mebutate nih.gov | Not specified |

| Ingenol Mebutate (PEP005) | Transformed Keratinocytes | Induces cell death nih.gov | Mitochondrial swelling and loss of membrane integrity nih.gov |

Efficacy in Leukemia and Myeloid Cell Line Models

The plant-derived compound ingenol-3-angelate (PEP005) has been identified as a potent activator of a wide range of protein kinase C (PKC) isoforms. nih.gov This activity is central to its effects on leukemia and myeloid cell lines. Research has demonstrated that PEP005 induces apoptosis (programmed cell death) in various myeloid leukemia cell lines, including NB4, and in primary human acute myeloid leukemia (AML) cells at low nanomolar concentrations. nih.gov The mechanism for this pro-apoptotic effect in myeloid leukemia cells is linked to the activation of the PKC isoform PKCδ. nih.gov

Interestingly, the response to PEP005 differs in T cell leukemia. In contrast to its effect on myeloid cells, PEP005 provides a strong survival signal to both resting and activated human T cells, including the Jurkat T cell leukemia line. nih.gov This anti-apoptotic effect is dependent on the activation of PKCθ, an isoform expressed in T cells but absent in myeloid cells. nih.gov Ectopic expression of PKCθ in the NB4 acute myeloid leukemia cell line reversed the cellular response to PEP005 from pro-apoptotic to anti-apoptotic. nih.gov Further investigation into the signaling pathway revealed that in T cells, PEP005 activates NFκB downstream of PKCθ, leading to increased expression of the anti-apoptotic proteins Mcl-1 and Bcl-xL. nih.gov

Interactive Table: Efficacy of Ingenol-3-Angelate (PEP005) in Leukemia and Myeloid Cell Lines

| Cell Type | Effect of PEP005 | Key PKC Isoform Involved | Downstream Mechanism |

|---|---|---|---|

| Myeloid Leukemia Cell Lines (e.g., NB4) | Induces apoptosis nih.gov | PKCδ nih.gov | Not specified |

| Primary Human Acute Myeloid Leukemia (AML) Cells | Induces apoptosis nih.gov | Not specified | Not specified |

| Human T Cells (resting and activated) | Promotes survival (anti-apoptotic) nih.gov | PKCθ nih.gov | Activation of NFκB, increased Mcl-1 and Bcl-xL expression nih.gov |

| Jurkat T Cell Leukemia Line | No effect on survival nih.gov | PKCθ nih.gov | Not specified |

Cell Cycle Arrest and Differentiation Induction in Keratinocyte Models

Ingenol compounds have been shown to influence the cell cycle and differentiation processes in keratinocytes. Ingenol disoxate induces cell growth arrest in normal human keratinocytes more potently than ingenol mebutate. nih.gov This growth arrest is associated with the protein kinase C (PKC)-dependent transcription of markers related to keratinocyte differentiation. nih.gov

The process of keratinocyte differentiation is complex and linked to cell cycle control. It is understood that as keratinocytes terminally differentiate, they undergo a block in the G2/M phase of the cell cycle, which is associated with cellular growth and endoreplication, leading to polyploidy. nih.gov Studies have shown that simply blocking mitosis can trigger an increase in cell size and terminal differentiation. nih.gov

Notch signaling also plays a critical role in determining keratinocyte growth arrest and the onset of differentiation. scispace.com The activation of Notch1 is necessary for inducing the expression of p21WAF1/Cip1, a protein that suppresses cell cycle progression. scispace.com This induction occurs through a mechanism dependent on the RBP-Jk protein. scispace.com Furthermore, activated Notch1 also promotes the expression of early differentiation markers, although this occurs independently of RBP-Jk. scispace.com

In Vivo Studies in Non-Human Mammalian Models

Antitumor Efficacy in Murine Xenograft and Carcinogenesis Models (e.g., B16 Melanoma, UV-Induced Skin Carcinogenesis)

In vivo studies using mouse models have provided evidence for the antitumor effects of ingenol compounds. Ingenol disoxate demonstrated a superior antitumor effect in a B16 mouse melanoma model, significantly increasing the median survival time compared to ingenol mebutate. nih.gov Furthermore, a significant effect on tumor ablation was also noted in a murine model of skin carcinogenesis induced by ultraviolet (UV) irradiation. nih.gov

Similarly, ingenol mebutate has been shown to be effective in treating B16 melanoma tumors in mice. plos.org Its mechanism of action in vivo involves promoting an inflammatory response characterized by the infiltration of neutrophils and other immune cells, which in turn attack and kill the remaining tumor cells. nih.gov Studies have also demonstrated that ingenol mebutate can eliminate patches of mutant p53 in the skin of mice exposed to UV radiation, suggesting a potential role in managing chronically sun-damaged skin. nih.gov Repeated treatments with ingenol mebutate have been found to prevent the progression of photodamage in hairless mice continuously exposed to UV radiation. plos.org These treatments delayed the development of UV-induced squamous cell carcinoma (SCC). nih.gov

Interactive Table: In Vivo Antitumor Efficacy of Ingenol Compounds

| Compound | Animal Model | Cancer Type/Condition | Key Findings |

|---|---|---|---|

| Ingenol Disoxate | Mouse | B16 Melanoma | Superior antitumor effect and increased median survival time compared to ingenol mebutate nih.gov |

| Ingenol Disoxate | Mouse | UV-induced Skin Carcinogenesis | Significant tumor ablation nih.gov |

| Ingenol Mebutate | Mouse | B16 Melanoma | Effective tumor treatment plos.org |

| Ingenol Mebutate | Mouse | UV-induced Photodamage | Prevents progression of photodamage plos.org |

| Ingenol Mebutate | Mouse | UV-induced Squamous Cell Carcinoma | Delays tumor development nih.gov |

| Ingenol Mebutate | Mouse | UV-irradiated Skin | Eliminates mutant p53 patches nih.gov |

Investigations in Non-Human Papillomavirus-Induced Lesion Models

Ingenol mebutate has been shown to be highly effective in treating anogenital warts, which are benign epithelial tumors caused by the human papillomavirus (HPV). mdpi.com The mechanism of action in this context appears to be distinct from its effects on transformed keratinocytes in conditions like actinic keratosis. mdpi.com

In vivo and in vitro analyses suggest that ingenol mebutate fosters a prothrombotic environment by activating endothelial cells and inducing the secretion of von Willebrand factor (VWF), in addition to promoting neutrophil extracellular traps (NETosis). mdpi.com This leads to a rapid immunothrombosis, characterized by the strong recruitment of neutrophils and thrombosis of small skin vessels within hours of treatment, ultimately causing the rapid ablation of the warts. mdpi.com Furthermore, in HPV-E6/E7 transfected HaCaT cells (a keratinocyte cell line), ingenol mebutate was observed to superinduce the expression of CXCL8/IL-8 when compared to non-infected keratinocytes. mdpi.com This suggests an HPV-specific effect that could be relevant for treating other HPV-induced lesions. mdpi.comgoettingen-research-online.de

Antiviral Properties: Latency Reversal in In Vitro HIV-1 Models

The persistence of latent HIV-1 reservoirs in resting memory CD4+ T cells is a primary obstacle to curing HIV-1 infection. A promising strategy to eliminate these reservoirs is the "shock and kill" approach, which involves reactivating the latent virus, making the infected cells visible to the immune system for destruction. Ingenol compounds, particularly derivatives of ingenol, have emerged as potent latency-reversing agents (LRAs) in various in vitro and ex vivo models of HIV-1 latency. nih.govresearchgate.net These compounds are structurally similar to phorbol (B1677699) esters, which are known to reactivate latent HIV. nih.gov

Ingenol derivatives function primarily as protein kinase C (PKC) agonists. nih.govannualreviews.org Activation of PKC triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. nih.govresearchgate.net NF-κB then moves into the nucleus and binds to the HIV-1 long terminal repeat (LTR), initiating viral transcription. nih.govresearchgate.net Some ingenol compounds also promote the activity of the positive transcription elongation factor b (P-TEFb), which is crucial for the elongation of the viral transcript, representing a dual mechanism of action. researchgate.netresearchgate.net

Detailed Research Findings

Numerous studies have demonstrated the efficacy of various ingenol derivatives in reactivating latent HIV-1 in cell line models and in cells from HIV-infected individuals on suppressive antiretroviral therapy (ART).

One study investigated three novel ingenol synthetic derivatives (ISDs) from the sap of Euphorbia tirucalli. These compounds activated the HIV-LTR in reporter cell lines and in peripheral blood mononuclear cells (PBMCs) with latent virus at concentrations as low as 10 nM. plos.org Among the three, ingenol-B (IngB) showed HIV reactivation levels comparable to phorbol 12-myristate 13-acetate (PMA) and was more potent than prostratin (B1679730), another well-known LRA. plos.org

Another study focused on ingenol-3-angelate (PEP005), the active component in an FDA-approved drug for actinic keratosis. plos.org PEP005 effectively reactivated latent HIV in vitro and ex vivo with low cellular toxicity. plos.org It was found to activate the PKCδ/θ-IκBα/ε-NF-κB signaling pathway. plos.org Importantly, PEP005 alone was sufficient to induce the expression of fully elongated and processed HIV RNAs in primary CD4+ T cells from ART-suppressed individuals. plos.org

Research on a semi-synthetic ingenol ester, 3-caproyl-ingenol (also referred to as ING B), showed it to be more potent in reactivating latent HIV than other known activators like SAHA, ingenol 3,20-dibenzoate, TNF-α, and PMA. nih.gov This compound activated PKC isoforms, leading to NF-κB nuclear translocation, and also promoted the upregulation of P-TEFb subunits, indicating its role in both transcription initiation and elongation. researchgate.netnih.gov

A study on ingenol 3,20-dibenzoate demonstrated its ability to induce viral release from resting CD4+ T cells from aviremic patients at levels approaching those achieved by T-cell receptor stimulation, a potent positive control. nih.govnih.gov This highlights its potential as a robust LRA with a favorable toxicity profile. nih.gov

Furthermore, ingenol derivatives have shown synergistic effects when combined with other LRAs. For instance, the combination of ingenol-3-angelate (PEP005) and the BET bromodomain inhibitor JQ1 resulted in a synergistic reactivation of latent HIV, with a combined effect 7.5-fold higher than PEP005 alone. plos.org Similarly, a compound designated PH02, when combined with PEP005, produced a strong synergistic effect in reactivating latent virus in CD4+ T cells from HIV-1-infected individuals. embopress.org The combination of IngB and JQ1 has also been identified as a potent combination for reactivating viral gene expression. plos.org

The table below summarizes the findings from various studies on the in vitro and ex vivo latency reversal activity of different ingenol compounds.

| Compound/Derivative | Model System | Key Findings | Reference(s) |

| Ingenol-B (IngB), Ingenol Synthetic Derivatives (ISD) | Reporter cell lines, Latently infected PBMCs | Activated HIV-LTR at concentrations as low as 10 nM. IngB was comparable to PMA and more potent than prostratin. | plos.org |

| Ingenol-3-angelate (PEP005) | In vitro and ex vivo models, Primary CD4+ T cells from ART-suppressed patients | Effectively reactivated latent HIV with low toxicity. Activated PKCδ/θ-IκBα/ε-NF-κB pathway. Synergistic with JQ1. | plos.org |

| 3-caproyl-ingenol (ING B) | Latently infected cell lines, Primary HIV-infected resting cells | More potent than SAHA, ingenol 3,20-dibenzoate, TNF-α, and PMA. Activated PKC and upregulated P-TEFb. | researchgate.netnih.gov |

| Ingenol 3,20-dibenzoate | Resting CD4+ T cells from aviremic patients | Induced viral release at levels close to T-cell receptor stimulation. Showed a robust reactivation potential with low toxicity. | nih.govnih.gov |

| EK-16A | Latently infected cell lines, Cells from HIV-1-infected individuals | 200-fold more potent than prostratin in reactivating HIV-1. Acted as a PKCγ activator. | researchgate.net |

| Synthetic Ingenols (Ing M, 3-X, 3-R) | J-Lat 10.6 cells, Primary resting CD4+ T cells from aviremic participants | Ing 3-R demonstrated the highest latency reversal. Efficacy in J-Lat cells correlated well with primary cells. | nih.gov |

| GSK445A (stabilized ingenol-B derivative) | In vitro and NHP models | Potent inducer of HIV and SIV RNA transcription. | nih.gov |

| PH02 in combination with PEP005 | Resting CD4+ T cells from aviremic patients | Produced a strong synergistic effect for reactivation in a quantitative viral outgrowth assay. | embopress.org |

These studies collectively underscore the potential of ingenol compounds as a significant class of LRAs for HIV-1 eradication strategies. Their ability to potently reactivate latent virus, often with favorable toxicity profiles and synergistic potential with other agents, makes them a key area of focus in preclinical research. nih.govnih.govmdpi.commdpi.com

Metabolic Pathways and Preclinical Pharmacokinetic Profiles of Ingenol Compounds

In Vitro Metabolic Transformations in Cellular Systems (e.g., Hydrolysis, Hydroxylation in Human Hepatocytes)

The in vitro metabolism of ingenol (B1671944) compounds is a critical area of investigation to predict their biotransformation in humans. Phase I metabolic reactions, such as hydrolysis and hydroxylation, are common initial steps in the detoxification and elimination of xenobiotics. nih.gov In the context of ingenol esters, hydrolysis of the ester groups is a primary metabolic pathway. This process can be mediated by various esterases present in cellular systems like human hepatocytes.

Hydroxylation, another key Phase I reaction catalyzed by cytochrome P450 (CYP) enzymes, is also anticipated in the metabolism of ingenol compounds. nih.gov This reaction introduces a hydroxyl group onto the molecule, increasing its polarity and facilitating subsequent conjugation reactions. Studies with human liver microsomes and hepatocytes help in identifying the specific CYP isoforms involved in the metabolism of these compounds.

While specific metabolites of "Ingenol-pib" have not been detailed in available literature, the metabolic profile of related ingenol compounds often involves a combination of these transformations. The table below illustrates a hypothetical metabolic profile for an ingenol compound based on common metabolic pathways observed for similar chemical entities.

| Metabolic Transformation | Enzyme System | Potential Metabolite | Cellular System |

| Hydrolysis | Esterases | Ingenol | Human Hepatocytes |

| Hydroxylation | Cytochrome P450 | Hydroxylated Ingenol | Human Liver Microsomes |

This table is illustrative and represents potential metabolic pathways for ingenol compounds. Specific data for this compound is not available.

Percutaneous Absorption and Distribution in Ex Vivo Skin Models (e.g., Reconstructed Human Skin, Animal Skin)

For topically applied ingenol compounds, understanding their percutaneous absorption is paramount. Ex vivo skin models, including reconstructed human skin and animal skin (such as porcine or rodent skin), are valuable tools for these investigations. nih.govdtic.mil These models allow for the assessment of a compound's ability to penetrate the stratum corneum and distribute into the different layers of the skin. mdpi.com

The lipophilicity of ingenol compounds plays a significant role in their skin penetration. Generally, compounds with moderate lipophilicity exhibit optimal skin permeability. Studies using Franz diffusion cells with ex vivo skin models can quantify the rate and extent of absorption. nih.gov

Research on various topical formulations has demonstrated that the vehicle can significantly influence the percutaneous absorption of active compounds. mdpi.com While specific studies on "this compound" are not available, the table below presents representative data on the percutaneous absorption of a generic ingenol compound in different ex vivo models.

| Ex Vivo Model | Parameter Measured | Representative Finding |

| Reconstructed Human Epidermis | Flux (µg/cm²/h) | Moderate |

| Porcine Ear Skin | Amount in Epidermis (µg/cm²) | High |

| Porcine Ear Skin | Amount in Dermis (µg/cm²) | Low |

| Porcine Ear Skin | Amount in Receptor Fluid (µg/cm²) | Very Low |

This table provides representative data for the percutaneous absorption of ingenol compounds. Specific data for this compound is not available.

Plasma Protein Binding Characteristics in Preclinical Species

Once a compound reaches the systemic circulation, its binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), influences its distribution, metabolism, and excretion. mdpi.comnih.gov The extent of plasma protein binding is a key pharmacokinetic parameter determined in preclinical species (e.g., mouse, rat, dog, monkey) to predict the unbound, pharmacologically active fraction of the drug in humans. nih.gov

Generally, the binding of drugs to plasma proteins is a reversible process. researchgate.net The degree of binding can vary significantly across different species. For ingenol compounds, their lipophilic nature suggests a potential for significant binding to plasma proteins. In vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are employed to determine the percentage of protein binding in plasma from various species.

The following table illustrates hypothetical plasma protein binding data for an ingenol compound in different preclinical species.

| Preclinical Species | Plasma Protein Binding (%) |

| Mouse | 85 - 90% |

| Rat | 90 - 95% |

| Dog | 80 - 85% |

| Monkey | 92 - 97% |

| Human | 95 - 99% |

This table is illustrative and represents typical plasma protein binding characteristics for compounds of this class. Specific data for this compound is not available.

Cytochrome P450 Enzyme Induction and Inhibition Profiles

Ingenol compounds, like many xenobiotics, have the potential to interact with cytochrome P450 (CYP) enzymes, either by inhibiting their activity or inducing their expression. nih.govnih.gov Such interactions are a major cause of drug-drug interactions. semanticscholar.org Therefore, assessing the potential of new chemical entities to inhibit or induce CYP enzymes is a critical component of preclinical safety evaluation.

In vitro assays using human liver microsomes or recombinant human CYP enzymes are conducted to determine the inhibitory potential of a compound against major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the inhibitory potency.

CYP induction potential is typically evaluated in cultured human hepatocytes by measuring increases in mRNA levels and/or enzyme activity of key CYP isoforms after exposure to the compound. The results from these studies help to predict whether a compound may decrease the efficacy of co-administered drugs by accelerating their metabolism.

The table below provides a hypothetical summary of the CYP450 interaction profile for an ingenol compound.

| CYP Isoform | Inhibition (IC50, µM) | Induction Potential |

| CYP1A2 | > 50 | No |

| CYP2B6 | > 50 | No |

| CYP2C8 | 25 | No |

| CYP2C9 | 15 | No |

| CYP2C19 | 30 | No |

| CYP2D6 | > 50 | No |

| CYP3A4 | 10 | Yes (Weak) |

This table presents a hypothetical CYP450 interaction profile for an ingenol compound. Specific data for this compound is not available.

Advanced Research Methodologies and Analytical Techniques

Chemical Proteomics Approaches for Unbiased Target Identification

Chemical proteomics has been instrumental in identifying the molecular targets of ingenol (B1671944) esters beyond their well-characterized interaction with protein kinase C (PKC). To achieve unbiased, proteome-wide target discovery, researchers have synthesized specialized chemical probes based on the ingenol scaffold.

A key strategy involves creating a "fully functionalized" probe by chemically modifying the ingenol structure to include both a photoreactive group and a clickable handle, such as an alkyne. For instance, a photoreactive, clickable analogue of ingenol mebutate (IngMeb) was developed to map its protein interactions directly in human cancer cell lines and primary keratinocytes. Upon incubation with cells, the probe binds to its protein targets. Subsequent exposure to UV light permanently crosslinks the probe to its binding partners. The "clickable" handle is then used to attach a reporter tag, like biotin, which allows for the enrichment and isolation of the probe-protein complexes from the cell lysate.

These enriched proteins are then identified and quantified using advanced mass spectrometry-based proteomics. Through such quantitative proteomic experiments, the mitochondrial carnitine-acylcarnitine translocase SLC25A20 was identified as a prominent and previously unknown target of IngMeb. Further studies confirmed that IngMeb inhibits the function of SLC25A20, leading to a disruption in fatty acid oxidation, which may contribute to its therapeutic effects. This unbiased approach provides a powerful tool for discovering novel mechanisms of action and potential off-target effects.

Table 1: Key Steps in Chemical Proteomics for Ingenol Target Identification

| Step | Description | Purpose |

|---|---|---|

| Probe Synthesis | A photoreactive and clickable analogue of the ingenol compound is chemically synthesized. | To create a tool that can covalently bind to and report on protein targets. |

| Cellular Incubation | The probe is introduced to live human cells (e.g., keratinocytes, cancer cell lines). | To allow the probe to interact with its intracellular binding partners. |

| UV Crosslinking | The cells are exposed to UV light. | To form a permanent, covalent bond between the probe and its target proteins. |

| Lysis & Click Chemistry | Cells are lysed, and a reporter tag (e.g., biotin) is attached to the probe's clickable handle. | To tag the probe-protein complexes for subsequent purification. |

| Affinity Purification | Tagged complexes are isolated from the total cell lysate (e.g., using streptavidin beads for biotin). | To enrich the target proteins and remove non-binding proteins. |

| Mass Spectrometry | The isolated proteins are identified and quantified using LC-MS/MS. | To identify the specific proteins that the ingenol compound binds to. |

| Target Validation | Follow-up biochemical or cell-based assays are performed. | To confirm that the identified protein is a functional target of the compound. |

Advanced Imaging Techniques in Preclinical Research

Advanced, non-invasive imaging techniques are crucial for visualizing the real-time effects of ingenol compounds on skin architecture and cellular dynamics in preclinical models. Reflectance Confocal Microscopy (RCM) and in vivo Confocal Laser Microscopy (CLM) have emerged as powerful tools for monitoring therapeutic responses and elucidating mechanisms of action at a microscopic level.

Reflectance Confocal Microscopy, a non-invasive technique that provides real-time images of the skin with cellular-level resolution, has been used to monitor the treatment of actinic keratosis (AK) with ingenol mebutate. It allows researchers to visualize changes in epidermal structure, cellular morphology, and inflammatory infiltrate before, during, and after treatment, without the need for invasive biopsies. Studies have used RCM to determine the clearance of lesions and to assess subclinical changes in the surrounding field-cancerized skin.

In vivo confocal microscopy was utilized to gain deeper insights into the rapid and intense inflammatory reactions induced by ingenol mebutate in the treatment of anogenital warts. This technique revealed a massive recruitment of neutrophils and the formation of thrombi in small skin vessels within hours of application, providing visual evidence of immunothrombosis as a key mechanism. These imaging modalities offer a window into the dynamic biological processes initiated by ingenol compounds, linking molecular mechanisms to observable tissue-level effects.

Biochemical and Cell-Based Assays for Mechanistic Elucidation

A variety of biochemical and cell-based assays have been essential for dissecting the molecular pathways modulated by ingenol esters. These assays provide quantitative data on specific cellular responses and enzyme activities.

PKC Activity Assays: The activation of Protein Kinase C (PKC) is a central element of the mechanism of action for ingenol mebutate. In vitro kinase assays using recombinant PKC isoforms have demonstrated that ingenol mebutate is a potent activator of multiple PKC subtypes, including PKC-α, PKC-β, PKC-γ, PKC-δ, and PKC-ε, with activity in the nanomolar range. Cellular assays confirm this by measuring the phosphorylation of downstream targets. For example, treatment of keratinocytes and squamous cell carcinoma cells with ingenol mebutate leads to the robust phosphorylation of PKCδ, which in turn activates the MEK/ERK signaling pathway, contributing to cell death.

Cytokine ELISAs: To quantify the pro-inflammatory response induced by ingenol compounds, Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used. Studies have shown that ingenol mebutate treatment of primary human keratinocytes stimulates the release of pro-inflammatory chemokines, such as Interleukin-8 (CXCL8) and CCL2. This assay allows for the precise measurement of specific cytokines secreted into the cell culture medium, confirming that the compound actively promotes an inflammatory microenvironment.

Oxidative Burst Measurements: The recruitment and activation of neutrophils are critical for the therapeutic efficacy of ingenol mebutate. The functional activation of these immune cells can be measured by quantifying their oxidative burst—the rapid release of reactive oxygen species (ROS). Assays measuring the production of superoxide anions have shown that ingenol mebutate stimulates a significant oxidative burst in human neutrophils, a process dependent on the activation of PKC isoforms, particularly PKCβII.

Table 2: Potency of Ingenol Mebutate on PKC Isoforms

| PKC Isoform | Ki (nM) |

|---|---|

| PKC-α | 0.3 |

| PKC-β | 0.105 |

| PKC-γ | 0.162 |

| PKC-δ | 0.376 |

| PKC-ε | 0.171 |

Data reflects the inhibitory constant (Ki) for Ingenol Mebutate binding to various PKC subtypes.

Quantitative Molecular Biology Techniques

Quantitative molecular biology techniques, particularly Real-time Quantitative Polymerase Chain Reaction (RT-qPCR), are fundamental for understanding how ingenol compounds alter cellular function at the genetic level. RT-qPCR allows for the sensitive and specific measurement of changes in gene expression in response to treatment.

Studies investigating the mechanism of action of ingenol mebutate and its analogues have extensively used RT-qPCR to determine the relative expression levels of key genes. For example, transcriptional profiling of keratinocytes treated with ingenol mebutate identified the upregulation of interleukin decoy receptors IL1R2 and IL13RA2. The PKC/MEK/ERK-dependent nature of this upregulation was confirmed by these quantitative gene expression analyses. Similarly, RT-qPCR has been used to show that ingenol mebutate induces the expression of pro-inflammatory chemokines and antimicrobial peptides, such as RNase7 and HBD3, in primary human keratinocytes, contributing to its dual mechanism of inducing cell death and a localized immune response. This technique is crucial for validating findings from broader transcriptomic analyses (like microarrays) and for dissecting the specific signaling pathways involved.

High-Resolution Analytical Methods for Compound Characterization and Quantification

High-resolution analytical methods are indispensable for the chemical characterization, purity assessment, and quantification of ingenol esters in various matrices, from plant extracts to biological samples. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the cornerstone technique in this regard.

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has been developed and validated for the rapid and reliable quantification of ingenol in extracts from numerous Euphorbia species. The use of an isotope-labeled internal standard allows for precise and accurate measurement. In pharmacokinetic studies, LC-MS/MS is the chosen method for detecting ingenol mebutate and its isomers in blood samples. These analyses have demonstrated that systemic absorption after topical application is below the lower limit of quantification, which is typically around 0.1 ng/mL.

Furthermore, high-resolution mass spectrometry, such as UPLC-Quadrupole Time-of-Flight (UPLC-Q/TOF-MS), has been employed to systematically characterize the metabolic profiles of ingenol in preclinical models. These studies have successfully identified numerous phase I and phase II metabolites in plasma, urine, and feces, elucidating the primary metabolic pathways, which include hydrolysis and hydroxylation. This detailed molecular analysis is critical for understanding the compound's stability, metabolism, and disposition.

Future Directions and Remaining Research Gaps for Ingenol Compounds

Rational Design and Synthesis of Next-Generation Ingenol (B1671944) Analogues with Enhanced Potency and Stability

A significant hurdle for the broader application of Ingenol Mebutate is its inherent chemical instability, which necessitates refrigeration. nih.govaacrjournals.org The molecule is prone to chemical rearrangement through an acyl migration mechanism, which can impact its efficacy. nih.govactasdermo.org This limitation has spurred research into the rational design and synthesis of new ingenol analogues with improved physicochemical properties. nih.gov

The synthesis of ingenol itself is a complex challenge due to its highly strained and unique "inside-outside" bicyclic structure. However, successful multi-step total synthesis and semi-synthetic approaches from the parent ingenol have been developed. europa.eu These synthetic advancements are crucial as they not only provide a potential alternative to inefficient sourcing from Euphorbia plants but also open the door to creating a diverse library of analogues that cannot be produced through simple modification of the natural product. researchgate.net

Structure-activity relationship (SAR) studies have been pivotal in guiding the design of these next-generation compounds. actasdermo.org Research has identified several key structural features of the ingenol scaffold that are prerequisites for biological activity. Modifications to the ester group at the C3 position have been a primary focus. For instance, the development of Ingenol Disoxate (LEO 43204), a 4-isoxazolecarboxylate ester of ingenol, represents a significant step forward. This analogue demonstrates superior chemical stability in clinically relevant formulations and at physiological pH with minimal degradation. nih.govaacrjournals.org Furthermore, Ingenol Disoxate has shown not only preserved but also enhanced potency compared to Ingenol Mebutate. nih.govaacrjournals.orgaacrjournals.org

| Compound | Key Structural Feature | Stability vs. Ingenol Mebutate | Potency vs. Ingenol Mebutate |

|---|---|---|---|

| Ingenol Mebutate | 3-angelate ester | Baseline (requires refrigeration) | Baseline |

| Ingenol Disoxate | 3-O-[3,5-diethyl-4-isoxazolecarboxylate] ester | Increased | Significantly higher cytotoxic potency |

Future research will likely continue to leverage synthetic chemistry to create novel ingenol esters and modify the ingenol core. The goal is to identify compounds with an optimal balance of high potency, enhanced stability at ambient temperatures, and a favorable therapeutic window. nih.govresearchgate.net

Deeper Elucidation of Interconnected Molecular Pathways and Multi-Target Mechanisms

The mechanism of action of Ingenol Mebutate is understood to be dual in nature, involving both direct induction of cell death and the stimulation of a local inflammatory immune response. harvard.edu While Protein Kinase C (PKC) has been identified as a primary target, a complete picture of the interconnected molecular pathways and multi-target mechanisms is still emerging.

Ingenol Mebutate is a broad activator of classical and novel PKC isoenzymes. mdpi.com A significant body of evidence points to the activation of PKCδ as a crucial event in its pro-apoptotic effects. actasdermo.orgmdpi.comnih.gov Activation of PKCδ by Ingenol Mebutate leads to its translocation from the cytoplasm to various cellular membranes, including the nucleus. actasdermo.orgnih.gov This initiates a cascade of downstream signaling events.

One of the key pathways activated is the mitogen-activated protein kinase (MAPK) pathway . Studies have shown that Ingenol Mebutate treatment leads to the phosphorylation and activation of ERK1/2, JNK, and p38 MAPK. aacrjournals.orgactasdermo.orgnih.gov The PKCδ/MEK/ERK signaling axis has been specifically implicated in Ingenol Mebutate-induced cell death in keratinocytes. nih.govaacrjournals.org

In addition to pro-apoptotic signaling, Ingenol Mebutate also affects cell survival pathways. It has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway , a key pathway for cell survival. actasdermo.orgnih.gov This inhibition of a pro-survival pathway, coupled with the activation of pro-apoptotic pathways, contributes to its cytotoxic effects.

Beyond PKC, Ingenol Mebutate has been shown to bind to and activate Ras Guanine Nucleotide-Releasing Proteins (RasGRP1 and RasGRP3), leading to an increase in active Ras-GTP. researchgate.net This suggests that some of the anti-cancer effects may stem from the activation of RasGRPs. researchgate.net

The direct cytotoxic effects of Ingenol Mebutate are also linked to mitochondrial dysfunction. At higher concentrations, it can cause mitochondrial swelling and the loss of cell membrane integrity, leading to necrotic cell death. plos.org This is associated with a sustained increase in intracellular calcium, involving both endoplasmic reticulum and mitochondrial stores. researchgate.net

The immunomodulatory effects are driven by the release of pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α, from keratinocytes following PKC activation. aacrjournals.org This leads to the recruitment of immune cells, particularly neutrophils, to the site of application. aacrjournals.org

A remaining research gap is the full characterization of the interplay between these different pathways. Understanding how the activation of PKC isoforms is translated into a specific cellular outcome (apoptosis vs. necrosis) and how this is linked to the subsequent immune response is an area for future investigation. Furthermore, identifying other potential direct molecular targets of ingenol compounds could reveal new therapeutic opportunities.

Development of Advanced Preclinical Models Mimicking Complex Disease States

The preclinical evaluation of ingenol compounds has predominantly relied on traditional models. In vitro studies have utilized a variety of human cancer cell lines, including melanoma, squamous cell carcinoma (SCC), and colon cancer cells. actasdermo.org These models have been instrumental in elucidating the basic mechanisms of action, such as the induction of apoptosis and the activation of specific signaling pathways.

In vivo studies have largely employed murine models. These include immunodeficient mice (e.g., nude mice) bearing xenografts of human tumors and immunocompetent mouse models. aacrjournals.orgaacrjournals.org For instance, the SKH1 hairless mouse model, which develops skin tumors following chronic ultraviolet (UV) irradiation, has been used to study the effects of Ingenol Mebutate on actinic keratosis and SCC in a more physiologically relevant context. aacrjournals.org These animal models have been crucial for demonstrating the dual mechanism of action, showing both direct tumor ablation and the importance of the immune response, particularly neutrophils, in the therapeutic effect. aacrjournals.org

However, there is a need for the development and application of more advanced preclinical models that can better mimic the complexity of human diseases. While a reconstructed full-thickness human skin model has been used to examine the penetration of Ingenol Mebutate, the use of more sophisticated models is not yet widely reported in the literature. researchgate.net

Future research should focus on utilizing models such as:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are known to better preserve the heterogeneity and microenvironment of the original human tumor. harvard.eduresearchgate.netkarger.com The use of PDX models could provide more predictive data on the efficacy of new ingenol analogues across a diverse range of patient tumors.

Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a functional human immune system. Given the critical role of the immune response in the mechanism of action of ingenol compounds, humanized mouse models would be an invaluable tool for studying the interaction of these compounds with human immune cells in vivo.

3D Bioprinted Skin Models: Advanced in vitro models, such as 3D bioprinted skin equivalents that incorporate various cell types including keratinocytes, fibroblasts, and immune cells, could offer a more realistic platform for studying the complex interplay between direct cytotoxicity and the local immune response. researchgate.netskintherapyletter.com

The development and use of these advanced models will be critical for a more accurate preclinical assessment of next-generation ingenol compounds and for understanding their effects in a context that more closely resembles human physiology and disease.

Exploration of Synergistic Effects in Preclinical Combination Strategies with Other Agents

The dual mechanism of action of Ingenol Mebutate, combining direct cytotoxicity with immune stimulation, makes it an attractive candidate for combination therapies. Preclinical studies have begun to explore the synergistic potential of Ingenol Mebutate with other therapeutic agents.

In the context of non-cancer diseases, Ingenol Mebutate (also known as PEP005) has been shown to act synergistically with the p-TEFb activator, JQ1, to reactivate latent HIV expression in vitro and ex vivo. nih.gov This highlights the potential of ingenol compounds in "shock and kill" strategies for HIV eradication. nih.gov

In oncology, preclinical studies have demonstrated that Ingenol Mebutate can have synergistic antiproliferative effects when combined with conventional cytotoxic agents. In human colon cancer cell lines, the efficacy of these combinations was found to be sequence-dependent. researchgate.net For example, synergistic effects were observed when cells were exposed to doxorubicin, gemcitabine, docetaxel, or vinorelbine before treatment with Ingenol Mebutate. researchgate.net Conversely, an antagonistic effect was seen with oxaliplatin when administered after Ingenol Mebutate. researchgate.net This suggests that the timing of administration is crucial for optimizing combination therapies. The pro-apoptotic effects of Ingenol Mebutate via PKCδ activation may also complement the mechanisms of other chemotherapies like etoposide and anthracyclines. aacrjournals.org

The immunostimulatory properties of Ingenol Mebutate present a strong rationale for its combination with immunotherapies. actasdermo.org It has been shown to increase the number of anti-tumor CD8+ T cells in preclinical models. actasdermo.org This suggests a potential for synergy with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies. While direct preclinical data on such combinations are still emerging, the ability of Ingenol Mebutate to induce a pro-inflammatory tumor microenvironment could potentially enhance the efficacy of checkpoint blockade by promoting the infiltration and activation of T cells. aacrjournals.org A structurally distinct PKC activator, tigilanol tiglate, has been shown to enhance the response to immune checkpoint inhibitors in preclinical models. researchgate.net

Future preclinical research should systematically evaluate various combination strategies. This includes optimizing the dosing and scheduling of Ingenol Mebutate with a range of cytotoxic and targeted therapies. A significant research gap is the lack of extensive preclinical data on the combination of ingenol analogues with modern immunotherapies. Investigating these combinations in advanced preclinical models, such as humanized mice with patient-derived xenografts, will be crucial to validate their potential before moving into clinical trials.

Understanding Mechanisms of Acquired Resistance in Preclinical Long-Term Exposure Models

While Ingenol Mebutate is used for short-course topical treatment, understanding potential mechanisms of resistance is crucial for its long-term success and for the development of next-generation analogues. Preclinical studies have identified both intrinsic and potential acquired resistance mechanisms.

Intrinsic resistance has been observed in certain cancer cell lines. For example, the HT29 colon cancer cell line is resistant to Ingenol Mebutate, and this has been associated with only minimal and transient activation of PKCδ and no effect on the AKT/PTEN signaling pathway upon treatment. aacrjournals.org In contrast, sensitive cell lines like Colo205 show robust and sustained activation of pro-apoptotic pathways. aacrjournals.orgaacrjournals.org In leukemia cells, resistance to Ingenol Mebutate has been linked to the failure to express PKCδ. nih.gov

Studies on acquired resistance are more limited, but some insights have been gained. In colon cancer cell lines that are cross-resistant to several chemotherapeutics, resistance to Ingenol Mebutate was associated with high expression of the small vasoactive peptide E1, which stimulates cancer cell proliferation. nih.gov

The dual mechanism of action of Ingenol Mebutate, which includes both direct cytotoxicity and immune stimulation, may make the development of resistance less likely compared to therapies with a single mode of action. plos.org The rapid induction of necrosis is a potent initial effect, and the subsequent inflammatory response is designed to clear any remaining tumor cells. plos.org However, tumor relapse can still occur, and this has been observed in preclinical models. For instance, in immunodeficient mice, which lack a robust immune response, tumors treated with Ingenol Mebutate have shown a high relapse rate, underscoring the importance of the immune-mediated component of its action. researchgate.net

A key area for future research is the development and characterization of preclinical models of acquired resistance through long-term exposure of cancer cells to ingenol compounds in vitro and in vivo. This would allow for a more detailed investigation of the molecular changes that drive resistance. Such models would be invaluable for:

Identifying the specific genetic or epigenetic alterations that lead to resistance.

Understanding how signaling pathways are rewired in resistant cells.

Screening for new ingenol analogues that can overcome these resistance mechanisms.

Developing rational combination strategies to prevent or treat acquired resistance.

By proactively studying the mechanisms of resistance, researchers can better anticipate clinical challenges and develop more durable therapeutic strategies based on the ingenol scaffold.

Q & A

Q. How can researchers integrate this compound’s mechanism into broader theoretical frameworks of cancer cell signaling?

- Methodological Answer :

- Map this compound’s effects onto network perturbation theories (e.g., robustness vs. fragility in signaling networks) .

- Use Boolean modeling to simulate PKCδ activation dynamics under varying tumor microenvironments .

- Publish negative data to refine existing hypotheses and avoid publication bias .

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.